Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-
Description
Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)-, is a benzamide derivative characterized by a brominated phenyl group at the amide nitrogen and a morpholine-sulfonyl substituent at the para position of the benzamide core. This structural combination confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFGWRAZQQUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220278 | |
| Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313537-97-2 | |
| Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313537-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amidation: Formation of the benzamide core by reacting a bromophenylamine with a suitable carboxylic acid derivative.
Sulfonylation: Introduction of the morpholinylsulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing diverse substituents.
Key Reactions:
-
Ammonia/Amine Substitution :
Reaction with ammonia or primary amines (e.g., morpholine) in the presence of a copper(I) catalyst at 120°C replaces bromine with an amine group, yielding N-(4-aminophenyl) derivatives .
Reagents : NH₃, CuI, K₂CO₃, DMSO.
Yield : 70–85% . -
Suzuki–Miyaura Coupling :
Palladium-catalyzed coupling with arylboronic acids replaces bromine with aromatic rings. For example, coupling with phenylboronic acid produces biphenyl derivatives.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.
Typical Yield : 65–78%.
Table 1: Substitution Reactions at the Bromine Site
Sulfonamide Group Reactivity
The 4-morpholinylsulfonyl group participates in hydrolysis and nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl moiety.
Key Reactions:
-
Hydrolysis :
Acidic hydrolysis (HCl, H₂O, reflux) cleaves the sulfonamide bond, generating sulfonic acid and morpholine.
Conditions : 6M HCl, 12 hours, 100°C.
Yield : >90%. -
Nucleophilic Substitution :
Reaction with alkyl halides (e.g., methyl iodide) substitutes the sulfonamide nitrogen, forming N-alkylated derivatives .
Conditions : K₂CO₃, DMF, 60°C .
Table 2: Sulfonamide Group Transformations
| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-Sulfobenzoic acid + morpholine | 92% | |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylsulfonamide derivative | 68% |
Amide Hydrolysis and Functionalization
The benzamide group undergoes hydrolysis under strong acidic or basic conditions, producing carboxylic acid intermediates.
Key Reactions:
-
Acidic Hydrolysis :
Concentrated H₂SO₄ (12M, reflux) hydrolyzes the amide to 4-(4-morpholinylsulfonyl)benzoic acid .
Yield : 85–90% . -
Basic Hydrolysis :
NaOH (10%, ethanol/H₂O) cleaves the amide bond at 80°C, forming the corresponding carboxylate salt .
Table 3: Amide Hydrolysis Conditions
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (12M), reflux, 6h | 4-(4-Morpholinylsulfonyl)benzoic acid | 88% | |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 80°C | Sodium carboxylate salt | 76% |
Reduction and Oxidation Reactions
-
Reduction of Sulfonyl Group :
LiAlH₄ reduces the sulfonyl group to a thioether, though this reaction is low-yielding (30–40%) due to competing side reactions . -
Oxidation of Morpholine :
H₂O₂ oxidizes the morpholine ring to a ketone derivative under acidic conditions .
Cross-Coupling Reactions
The bromine atom facilitates cross-coupling beyond Suzuki reactions:
Scientific Research Applications
Antiviral Properties
Recent studies have identified benzamide derivatives as promising candidates for antiviral therapies. Specifically, compounds based on the benzamide structure have been developed as inhibitors of Ebola and Marburg viruses. Research indicates that these compounds exhibit potent antiviral activity, with effective inhibition of viral entry mechanisms.
- Case Study : A series of 4-(aminomethyl)benzamide derivatives were synthesized and evaluated for their efficacy against Ebola virus. The lead compound demonstrated an EC50 value of less than 10 µM, indicating strong antiviral potential against both Ebola and Marburg viruses .
Antifungal Activity
Benzamide derivatives have also been explored for their antifungal properties. The combination of known antifungal agents with benzamide compounds has shown enhanced efficacy against various fungal pathogens.
- Research Findings : A study outlined the use of benzamide derivatives in combination with established antifungal agents to treat infections caused by fungi such as Aspergillus. The synergistic effects observed suggest that these compounds could be utilized in combination therapies to improve treatment outcomes for fungal infections .
Glucokinase Activation
Benzamide derivatives have been investigated for their role as glucokinase activators, which are crucial in managing Type 2 diabetes. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide skeleton can enhance glucokinase activation.
- Research Insights : A series of benzamide analogues were synthesized using the privileged-fragment-merging strategy. These compounds were evaluated for their pharmacokinetic properties and glucokinase activation potential. Notably, certain derivatives exhibited favorable pharmacokinetic profiles and significant glucokinase activation, making them candidates for further development in diabetes management .
Mechanism of Action
The mechanism of action of Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents on Benzamide Core | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Target Compound | N-(4-bromophenyl), 4-(4-morpholinylsulfonyl) | Bromophenyl, morpholine-sulfonyl | ~380 (estimated) | Under investigation |
| N-(4-bromophenyl)-4-fluorobenzamide | N-(4-bromophenyl), 4-fluoro | Bromophenyl, fluorine | 294.12 | Antibacterial, antitumor |
| N-(4-bromophenyl)-3-nitrobenzamide | N-(4-bromophenyl), 3-nitro | Bromophenyl, nitro | 335.15 | Antimicrobial, enzyme inhibition |
| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | Thiazole-linked dimethoxyphenyl, methylsulfonyl | Methylsulfonyl, thiazole | ~450 (estimated) | Anti-inflammatory, anticancer |
| N-[4-(4-methoxyphenyl)thiazol-2-yl]-4-(methylsulfonyl)benzamide | Thiazole-linked methoxyphenyl, methylsulfonyl | Methoxyphenyl, methylsulfonyl | ~430 (estimated) | Antibacterial, AChE inhibition |
Substituent Effects on Reactivity and Bioactivity
- Bromine vs. Halogen-Free Analogues: Bromine at the 4-position of the phenyl group (as in the target compound) increases electrophilicity compared to non-halogenated analogues like N-phenylbenzamide.
- Morpholine-Sulfonyl vs. Methylsulfonyl : The morpholine ring in the target compound introduces hydrogen-bonding capacity and solubility, unlike simpler methylsulfonyl groups. For example, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide lacks this solubilizing effect, which may limit its bioavailability .
- Thiazole vs. The target compound’s benzamide core offers flexibility but may reduce target specificity .
Pharmacological Comparisons
- Antimicrobial Activity : The target compound’s bromophenyl group is structurally analogous to N-(4-bromophenyl)-3-nitrobenzamide, which shows broad-spectrum antimicrobial activity. However, the nitro group in the latter may confer higher cytotoxicity .
- Anticancer Potential: The morpholine-sulfonyl group in the target compound resembles substituents in N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, which inhibits cancer cell proliferation via kinase modulation. The morpholine moiety may further enhance metabolic stability .
Data Tables
Table 2: Key Physicochemical Properties
| Property | Target Compound | N-(4-bromophenyl)-4-fluorobenzamide | N-(4-bromophenyl)-3-nitrobenzamide |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~3.1 | ~3.3 |
| Hydrogen Bond Acceptors | 5 | 3 | 5 |
| Rotatable Bonds | 4 | 3 | 4 |
| Polar Surface Area (Ų) | ~90 | ~60 | ~100 |
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzamide, N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)- , exhibits promising pharmacological properties that warrant detailed investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential applications in antimicrobial therapies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 380.3 g/mol
Enzyme Inhibition
Recent studies have demonstrated that benzamide derivatives can act as potent inhibitors of various enzymes, particularly carbonic anhydrases (CAs). For instance, a related compound exhibited an IC value of 10.93–25.06 nM against carbonic anhydrase IX (CA IX), indicating a strong inhibitory effect with significant selectivity over CA II, which had an IC of 1.55–3.92 μM .
Anticancer Activity
Benzamide derivatives have also shown potential in inducing apoptosis in cancer cell lines. A study reported that a structurally similar compound led to a 22-fold increase in annexin V-FITC positive apoptotic cells in MDA-MB-231 breast cancer cells compared to control groups . The mechanism involved the activation of specific pathways leading to programmed cell death.
Case Study: MDA-MB-231 Cell Line
| Compound | IC (nM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| Compound 4e | 10.93 | 22 |
| Control | - | 1 |
Antimicrobial Properties
The antimicrobial activity of benzamide derivatives has been evaluated against various bacterial strains. One study indicated that certain analogues showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL , with inhibition rates reaching up to 80.69% compared to positive controls .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the viability of these compounds as therapeutic agents. Data suggest that some benzamide derivatives possess favorable pharmacokinetic profiles, including moderate oral bioavailability and half-life times ranging from 2.3 h to over 6 h . These parameters are crucial for determining the dosing regimens in clinical settings.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-(4-bromophenyl)-4-(4-morpholinylsulfonyl)benzamide, and what are common optimization challenges?
- Answer : Synthesis typically involves coupling 4-(4-morpholinylsulfonyl)benzoic acid with 4-bromoaniline using carbodiimide-based reagents (e.g., EDC/HOBt). Optimization focuses on controlling reaction temperature (60–80°C) to minimize byproducts like sulfonamide dimerization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar intermediates . Challenges include maintaining the integrity of the morpholinylsulfonyl group under acidic conditions.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, morpholine protons at δ 3.6–3.8 ppm).
- HRMS : Validates molecular weight (e.g., calculated for CHBrNOS: ~431.0 g/mol).
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Answer : Initial screens often target kinase inhibition or protease modulation. For example:
- Kinase assays : Use ADP-Glo™ kits to assess inhibition of kinases like PI3K or mTOR, where the morpholinylsulfonyl group may chelate ATP-binding sites.
- Cell viability : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate antiproliferative effects at 1–50 µM concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related benzamide derivatives?
- Answer : Discrepancies (e.g., varying IC values) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular permeability differences. Cross-validate using orthogonal methods:
- Surface plasmon resonance (SPR) : Direct binding affinity measurements for target proteins.
- Metabolic stability assays : Liver microsome studies to assess if rapid degradation affects activity .
Q. How does the morpholinylsulfonyl group influence pharmacokinetic properties and target selectivity?
- Answer : The morpholinylsulfonyl moiety enhances solubility via hydrogen bonding and improves blood-brain barrier penetration. Its sulfonyl group participates in polar interactions with serine residues in enzymes (e.g., serine proteases), increasing selectivity over non-target proteins. Computational docking (e.g., AutoDock Vina) can map binding poses to validate interactions .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Answer : Focus on modular substitutions:
- Bromophenyl replacement : Compare with chloro- or iodophenyl analogs to assess halogen bonding effects.
- Morpholinylsulfonyl modification : Test pyrrolidinyl or piperazinyl analogs for altered steric/electronic profiles.
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. How can researchers address low yield in large-scale synthesis of this compound?
- Answer : Optimize catalytic systems (e.g., Pd-catalyzed Buchwald-Hartwig amination for aryl coupling) and employ flow chemistry to improve heat/mass transfer. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis can reduce reaction times from hours to minutes .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
